N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a structurally complex xanthene derivative. Its core structure consists of a 9H-xanthene ring system (a tricyclic aromatic framework with oxygen at position 10) linked to a carboxamide group. The thiophene and cyclopropyl moieties may influence electronic properties and metabolic stability, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c25-22(24-14-23(26,15-11-12-15)20-10-5-13-28-20)21-16-6-1-3-8-18(16)27-19-9-4-2-7-17(19)21/h1-10,13,15,21,26H,11-12,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPUQDLGRDGYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)(C5=CC=CS5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be functionalized through various chemical reactions to introduce the carboxamide group. The cyclopropyl and thiophene moieties are then incorporated through subsequent reactions, often involving cyclization and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with other xanthene carboxamide derivatives and related heterocyclic analogs to highlight structural and functional differences.
Substituent-Driven Structural Variations
Table 1: Key Structural and Molecular Comparisons
Functional Implications
Thiophene vs. Furan Substitution ():
- The target compound’s thiophen-2-yl group (sulfur-containing) may enhance π-π stacking interactions compared to the furan-2-yl analog (oxygen-containing) in . Thiophene’s higher aromaticity and electron-rich nature could improve binding to biological targets, such as enzymes or receptors .
- The thiophen-3-yl isomer in may exhibit altered regioselectivity in reactions or target engagement due to positional differences in sulfur placement.
Cyclopropyl vs. Cyclohexenyl’s larger size may hinder membrane permeability but improve lipophilicity .
Amine and Quaternary Ammonium Derivatives (): The diethylaminoethyl and phenyl groups in ’s compound suggest enhanced solubility in polar solvents due to its hydrochloride salt form.
Research Findings and Pharmacological Context
- Thiophene-Containing Analogs (): Piperazinyl quinolones with thiophene substituents demonstrate antibacterial activity, suggesting that the thiophen-2-yl group in the target compound may similarly contribute to antimicrobial properties .
- Xanthene Core Stability: The xanthene ring system is known for UV absorption and fluorescence, making derivatives useful in imaging or photodynamic therapy. Substituents like cyclopropyl or hydroxyl groups could modulate these properties.
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and the underlying mechanisms through which it exerts its effects.
The molecular formula of this compound is , with a molecular weight of 376.5 g/mol. Its structure includes a xanthene core, which is known for various biological activities, and a thiophene ring that may enhance its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with thiophene moieties often exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiobenzanilides possess significant antimicrobial effects, suggesting that the incorporation of thiophene in our compound may similarly confer antimicrobial activity .
Antitumor Effects
The xanthene scaffold has been associated with anticancer activity. In vitro studies on related compounds demonstrate their ability to inhibit the proliferation of various cancer cell lines. For example, xanthene derivatives have shown efficacy against breast and renal cancer cells, which may be relevant for this compound .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with G Protein-Coupled Receptors (GPCRs) : The structural features suggest potential interactions with GPCRs, which play crucial roles in cellular signaling pathways related to growth and apoptosis .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various thiophene-containing compounds against strains of bacteria and fungi. The results indicated that modifications to the thiophene ring significantly affected the potency of the compounds. This suggests that this compound could be optimized for enhanced antimicrobial activity.
Case Study 2: Anticancer Activity
Another study focused on xanthene derivatives demonstrated their ability to induce apoptosis in cancer cells through the modulation of signaling pathways. The findings indicated that these compounds could be developed as novel anticancer agents, highlighting the potential role of this compound in cancer therapy.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
